molecular formula C7H8N2O2S B1310674 Methyl 2-(methylthio)pyrimidine-4-carboxylate CAS No. 64224-67-5

Methyl 2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1310674
CAS No.: 64224-67-5
M. Wt: 184.22 g/mol
InChI Key: IDXMZCVTPNXTBD-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)pyrimidine-4-carboxylate: is an organic compound with the molecular formula C7H8N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylthio)pyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which is then further reacted with methyl iodide under basic conditions to yield the desired product . The reaction typically occurs at room temperature and is allowed to proceed overnight to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis starting from commercially available precursors. The process may include steps such as methylation, purification, and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(methylthio)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Methylthio-4-pyrimidinone: Similar in structure but lacks the carboxylate group.

    4-Methyl-2-(methylthio)pyrimidine: Similar but without the carboxylate group.

    Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: An ethyl ester derivative with similar properties

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-(methylthio)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylthio group and a carboxylate ester. Its general formula can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound is notable for its ability to undergo various chemical reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound has been studied for its potential to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
  • Modulation of Gene Expression : It has shown potential as an inhibitor of transcription factors involved in inflammatory responses, suggesting applications in conditions characterized by excessive inflammation .
  • Antiviral and Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antiviral and antimicrobial activities, making it a candidate for further investigation in infectious diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies. Notably:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
Cell LineIC50 (µM)
MCF-70.39 ± 0.06
HCT1160.46 ± 0.04

These results suggest that this compound may inhibit tumor growth by targeting specific signaling pathways.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented:

  • Inhibition of COX-2 : It has been reported to inhibit COX-2 activity, a key enzyme in the inflammatory process, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Screening : A study conducted by Li et al. demonstrated that derivatives of this compound exhibited potent inhibition against Aurora-A kinase, a target implicated in cancer cell proliferation .
  • Gene Regulation Studies : Research indicated that this compound could modulate gene expression in Jurkat T cells, highlighting its potential role in immunological disorders .
  • Antimicrobial Evaluation : The compound was investigated for its antimicrobial properties against several pathogens, showcasing promising results that warrant further exploration in drug development contexts .

Properties

IUPAC Name

methyl 2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMZCVTPNXTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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